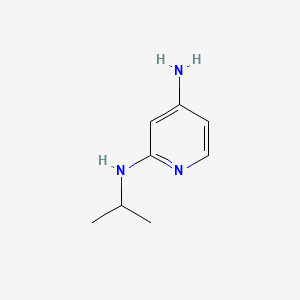

N2-isopropylpyridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-Isopropylpyridine-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H13N3. It is a derivative of pyridine, featuring an isopropyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N2-isopropylpyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with isopropyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dimethylformamide or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are employed to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions: N2-Isopropylpyridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may yield partially or fully reduced derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Acyl chlorides, sulfonyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with varying degrees of hydrogenation.

Substitution: Amides, sulfonamides, and other substituted derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

N2-Isopropylpyridine-2,4-diamine has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and neurological disorders.

Case Study: Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways that lead to cell death, highlighting its potential as an anticancer agent .

2. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in disease processes. For instance, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides, which is essential for DNA replication and repair .

Material Science Applications

1. Synthesis of Nanomaterials

This compound is also utilized in the synthesis of nanoparticles. Its ability to stabilize metal ions during the reduction process makes it valuable in producing metal nanoparticles with specific properties for applications in catalysis and drug delivery systems.

Data Table: Characteristics of Nanoparticles Synthesized with this compound

| Nanoparticle Type | Size (nm) | Stability | Application |

|---|---|---|---|

| Gold Nanoparticles | 10-50 | High | Drug delivery |

| Silver Nanoparticles | 5-100 | Moderate | Antimicrobial agents |

| Iron Oxide Nanoparticles | 10-200 | High | Magnetic resonance imaging (MRI) |

Mecanismo De Acción

The mechanism of action of N2-isopropylpyridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can influence the compound’s efficacy and selectivity .

Comparación Con Compuestos Similares

N2-Isopropylpyridine-2,3-diamine: Similar in structure but with amino groups at the second and third positions.

2,4-Diaminopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

N2-Methylpyridine-2,4-diamine: Features a methyl group instead of an isopropyl group, which may affect its steric and electronic properties.

Uniqueness: N2-Isopropylpyridine-2,4-diamine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can also affect its solubility and stability, making it a valuable compound for various applications .

Actividad Biológica

N2-Isopropylpyridine-2,4-diamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an isopropyl group and two amino groups at the 2 and 4 positions. Its molecular formula is C₉H₁₃N₃, with a molecular weight of approximately 163.22 g/mol. The presence of amino groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Binding: It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties: The compound has demonstrated significant inhibitory effects on tumor cell lines, particularly in assays targeting cyclin-dependent kinases (CDKs).

- Anti-inflammatory Effects: It may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

| Compound Variant | Structural Modification | Effect on Activity |

|---|---|---|

| N2-Methylpyridine-2,4-diamine | Methyl group instead of isopropyl | Lowered lipophilicity |

| N4-Isopropylpyrimidine-2,4-diamine | Pyrimidine ring modification | Enhanced anticancer activity |

Future Directions

Ongoing research aims to further elucidate the biological mechanisms and optimize the pharmacological properties of this compound. Potential areas for future investigation include:

- In vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

- Derivatives Development: Synthesis of new derivatives to enhance selectivity and potency against specific targets.

Propiedades

IUPAC Name |

2-N-propan-2-ylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACWQXHOWAMWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.